N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound featuring a thiazole ring, a nitrothiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The thiazole and nitrothiophene moieties are coupled using amide bond formation techniques, typically involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the thiazole and nitrothiophene moieties suggests possible antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide: Similar structure but lacks the nitro group, which may result in different biological activities.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide: Contains a chlorine atom instead of a nitro group, potentially altering its reactivity and pharmacological profile.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-methylthiophene-2-carboxamide: Features a methyl group instead of a nitro group, which may affect its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the nitro group and the thiazole ring in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide makes it unique compared to its analogs. The nitro group can participate in redox reactions, enhancing its potential as an antimicrobial and anticancer agent. The thiazole ring provides a versatile scaffold for interactions with various biological targets, contributing to its broad spectrum of activities.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-9-2-4-10(5-3-9)11-8-22-15(16-11)17-14(19)12-6-7-13(23-12)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUUSMBQAQCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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